Clocinizine

Description

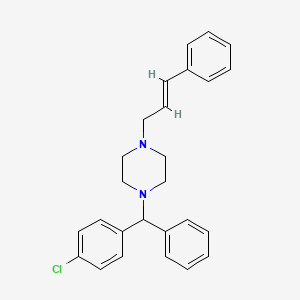

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQANMZWGKYDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027146 | |

| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-55-5 | |

| Record name | Clocinizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Clocinizine's Interaction with H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clocinizine is a first-generation diphenylmethylpiperazine H1-antihistamine.[1][2] Like other antihistamines in its class, its primary therapeutic action is to attenuate the inflammatory processes mediated by histamine, making it useful in the treatment of allergic conditions such as rhinitis, conjunctivitis, and urticaria.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound on histamine H1 receptors, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize these activities.

Core Mechanism of Action at the H1 Receptor

This compound functions as an inverse agonist at the histamine H1 receptor. This is a critical distinction from a neutral antagonist. While a neutral antagonist would simply block the binding of the agonist (histamine), an inverse agonist binds to the receptor and stabilizes it in an inactive conformation. This not only prevents histamine binding but also reduces the basal, or constitutive, activity of the receptor that may be present even in the absence of an agonist.

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that is inhibited by this compound.

Signaling Pathway Inhibition

The binding of this compound to the H1 receptor interferes with the histamine-induced signaling cascade. This primarily involves the inhibition of the phospholipase C (PLC) / phosphatidylinositol (PIP2) pathway .[1][2]

Inhibition of this pathway by this compound leads to:

-

Reduced Intracellular Calcium (Ca²⁺) Mobilization: The downstream signaling cascade from H1 receptor activation normally leads to an increase in intracellular calcium. By blocking the receptor, this compound prevents this increase, which contributes to the stabilization of mast cells and a reduction in further histamine release.[1][2]

-

Decreased NF-κB Activation: The PLC/PIP2 pathway is linked to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2] NF-κB is a key regulator of the immune response, and its activation leads to the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. By inhibiting the H1 receptor, this compound reduces the activity of NF-κB, thereby decreasing the production of these inflammatory mediators.[1][2]

The following diagram illustrates the H1 receptor signaling pathway and the inhibitory action of this compound.

Data Presentation

As specific quantitative data for this compound's H1 receptor binding affinity (Kᵢ, IC₅₀) and functional antagonism (pA₂) are not available in the reviewed literature, a comparative table with other H1-antihistamines for which data is publically available is provided below for context.

| Compound | Class | H1 Receptor Kᵢ (nM) | Reference |

| Mepyramine | First Generation (Ethylenediamine) | 1.2 | [Various sources] |

| Diphenhydramine | First Generation (Ethanolamine) | 11.0 | [Various sources] |

| Cetirizine | Second Generation (Piperazine) | 2.7 | [Various sources] |

| Loratadine | Second Generation (Piperidine) | 3.9 | [Various sources] |

| This compound | First Generation (Diphenylmethylpiperazine) | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the H1 receptor.

H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the H1 receptor.

Objective: To measure the ability of this compound to compete with a known radiolabeled H1 receptor antagonist for binding to the receptor.

Materials:

-

Membrane preparation from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine (a commonly used H1 antagonist radioligand).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control or this compound dilution.

-

50 µL of [³H]-mepyramine (final concentration of ~1-2 nM).

-

100 µL of the H1 receptor membrane preparation (10-20 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

NF-κB Activation Assay (High-Content Screening)

This assay measures the ability of a compound to inhibit histamine-induced translocation of NF-κB from the cytoplasm to the nucleus.

Objective: To quantify the inhibitory effect of this compound on H1 receptor-mediated NF-κB activation.

Materials:

-

A suitable cell line that expresses the H1 receptor and shows a robust NF-κB translocation response to histamine (e.g., HeLa or A549 cells).

-

Histamine (as the agonist).

-

Test compound: this compound.

-

Primary antibody against the p65 subunit of NF-κB.

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Fixation and permeabilization buffers.

-

High-content imaging system.

Procedure:

-

Seed the cells in a 96-well imaging plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pre-determined optimal concentration of histamine for a time known to induce maximal NF-κB translocation (e.g., 30 minutes).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Acquire images of the cells using a high-content imaging system.

Data Analysis:

-

The imaging software will identify the nuclear and cytoplasmic compartments of each cell based on the DAPI and cellular staining.

-

The intensity of the p65 fluorescence in both compartments is quantified.

-

The ratio of nuclear to cytoplasmic fluorescence is calculated for each cell.

-

The average ratio for each treatment condition is determined.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the histamine-induced increase in the nuclear-to-cytoplasmic ratio.

-

An IC₅₀ value for the inhibition of NF-κB translocation can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

References

Beyond Allergies: A Technical Examination of Clocinizine's Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocinizine, a first-generation diphenylmethylpiperazine H1-antihistamine, has long been utilized for the symptomatic relief of allergic conditions. However, emerging evidence suggests its pharmacological profile extends beyond histamine H1 receptor antagonism, encompassing potential antiviral, anticancer, and ion channel modulatory activities. This technical guide delves into the non-antihistamine biological functions of this compound, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic repositioning of this compound and related compounds.

Introduction

This compound is a well-established H1-antihistamine, effectively mitigating allergic responses by competitively inhibiting the action of histamine at its H1 receptor. This action downstream modulates signaling pathways such as the phospholipase C and phosphatidylinositol (PIP2) pathways, leading to a reduction in pro-inflammatory cytokine expression and mast cell stabilization.[1][2] Like other first-generation antihistamines, this compound can cross the blood-brain barrier, which accounts for its sedative effects.[1][2]

Beyond this primary mechanism, a growing body of research indicates that this compound and other diphenylmethylpiperazine antihistamines possess a broader spectrum of biological activities. These off-target effects present exciting opportunities for drug repurposing in various therapeutic areas, including virology and oncology. This guide will explore these non-canonical activities, providing a framework for future investigation.

Quantitative Data on Non-Antihistamine Activities

Table 1: Antiviral Activity of Related Antihistamines

| Compound | Virus | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| Fluphenazine | MERS-CoV | Not Specified | Not Specified | 5.86 | [3] |

| Fluphenazine | SARS-CoV | Not Specified | Not Specified | 21.43 | [3] |

| Chlorpromazine | MERS-CoV | Not Specified | Not Specified | 9.51 | [3] |

| Chlorpromazine | SARS-CoV | Not Specified | Not Specified | 12.97 | [3] |

Table 2: Anticancer Activity of a Piperazine Derivative

| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |

| Piperazine Derivative (PD-2) | HepG2 (Liver Cancer) | Not Specified | 2.396 (antioxidant activity) | [4][5] |

Table 3: Ion Channel Modulation by a Diphenylpiperazine Derivative

| Compound | Ion Channel | Assay Type | IC50 (nM) | Reference |

| NP118809 | N-type Calcium Channel | Not Specified | 10-150 | [6] |

Experimental Protocols

The following protocols are representative of the methodologies used to assess the biological activities of this compound and related compounds beyond their antihistamine effects.

Antiviral Activity Assessment (Plaque Reduction Assay)

This assay is a standard method to determine the ability of a compound to inhibit the replication of lytic viruses.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Virus stock (e.g., SARS-CoV-2, Influenza)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Agarose or Methylcellulose

-

Crystal Violet solution

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Infection: When cells are confluent, remove the growth medium and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 plaques per well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with DMEM containing 2% FBS, antibiotics, and the various concentrations of this compound. An agarose or methylcellulose overlay is used to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

-

Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 value (the concentration of this compound that inhibits plaque formation by 50%) is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][6][7]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

This compound (dissolved in DMSO)

-

DMEM or RPMI-1640 medium with 10% FBS and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that reduces cell viability by 50%) is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[8]

Ion Channel Modulation Assessment (Patch-Clamp Electrophysiology)

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel activity.

Materials:

-

Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific calcium or potassium channel)

-

This compound

-

External and internal recording solutions specific for the ion channel being studied

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with the appropriate internal solution.

-

Giga-seal Formation: Under microscopic guidance, bring a micropipette into contact with a cell membrane to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, achieving the whole-cell recording configuration.

-

Data Recording: Apply voltage protocols to elicit ion channel currents and record the baseline activity.

-

Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound.

-

Effect Measurement: Record the changes in ion channel currents in the presence of the compound.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel parameters such as current amplitude, activation, inactivation, and recovery from inactivation. The IC50 for channel block can be determined from the concentration-response curve.

Signaling Pathways and Visualizations

This compound's biological activities beyond H1-receptor antagonism are likely mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Several antihistamines have been shown to inhibit NF-κB activation.[2][7][9] This inhibition can occur through H1-receptor-dependent and -independent mechanisms.[7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Calcium/Calcineurin Signaling Pathway

Histamine binding to H1 receptors triggers an increase in intracellular calcium.[10] This calcium signaling can activate calcineurin, a phosphatase involved in various cellular processes, including immune responses. Antihistamines, by blocking the initial signal, can modulate this pathway.

Caption: Modulation of the Calcium/Calcineurin signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some studies suggest that histamine receptors can modulate this pathway, and therefore, antihistamines may have an impact on its activity.[11]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound, a first-generation antihistamine, demonstrates a range of biological activities that extend beyond its primary function as an H1 receptor antagonist. The available evidence, largely from studies on structurally related compounds, suggests potential antiviral, anticancer, and ion channel modulatory effects. These activities are likely mediated through the modulation of key signaling pathways, including NF-κB, calcium/calcineurin, and PI3K/Akt. While more direct research on this compound is needed to fully elucidate its pharmacological profile and therapeutic potential in these new areas, the existing data provides a strong rationale for further investigation. The repurposing of well-characterized drugs like this compound offers a promising and efficient strategy for the development of novel therapeutics for a variety of diseases. This technical guide serves as a foundational resource to stimulate and inform future research in this exciting field.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Meclizine, a piperazine-derivative antihistamine, binds to dimerized translationally controlled tumor protein and attenuates allergic reactions in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ release-activated Ca2+ channels are responsible for histamine-induced Ca2+ entry, permeability increase, and interleukin synthesis in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioinformatics and Network Pharmacology Identify the Therapeutic Role of Guominkang in Allergic Asthma by Inhibiting PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioinformatics and Network Pharmacology Identify the Therapeutic Role of Guominkang in Allergic Asthma by Inhibiting PI3K/Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting PI3K/Akt-Signaling Pathway Improves Neurobehavior Changes in Anti-NMDAR Encephalitis Mice by Ameliorating Blood-Brain Barrier Disruption and Neuronal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anthelmintic Properties of Clocinizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocinizine, a first-generation antihistamine of the diphenylmethylpiperazine class, has demonstrated significant in vitro anthelmintic properties against various helminth parasites.[1][2] This technical guide provides a comprehensive overview of the existing research on the in vitro efficacy of this compound, detailing its effects on Schistosoma mansoni and Angiostrongylus cantonensis. The document summarizes key quantitative data, outlines detailed experimental protocols for in vitro assays, and elucidates the putative mechanism of action through a proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of parasitology and anthelmintic drug development.

Introduction

Helminth infections remain a significant global health burden, affecting a substantial portion of the world's population, particularly in developing countries. The emergence of resistance to currently available anthelmintic drugs necessitates the exploration of new therapeutic agents.[3] this compound, a piperazine derivative, has emerged as a compound of interest due to its demonstrated anthelmintic activity.[1][2] This document consolidates the available in vitro data on this compound, offering a detailed technical resource for the scientific community.

Quantitative Efficacy of this compound

The in vitro anthelmintic activity of this compound has been primarily evaluated against the trematode Schistosoma mansoni and the nematode Angiostrongylus cantonensis. The following tables summarize the key efficacy data from published studies.

Table 1: In Vitro Efficacy of this compound against Schistosoma mansoni (Adult Worms)

| Parameter | Value (µM) | Exposure Time | Remarks | Reference |

| EC50 | 4.6 | 72 hours | Potent activity observed against both male and female adult worms. | [1] |

Table 2: In Vitro Efficacy of this compound against Angiostrongylus cantonensis

| Larval Stage | Parameter | Value (µM) | Exposure Time | Remarks | Reference |

| L1 Larvae | EC50 | 4.2 | Not Specified | Demonstrated high potency against first-stage larvae. | [2] |

| L3 Larvae | EC50 | 18.1 - 8.6 | Not Specified | Efficacy observed against infective third-stage larvae. | [2] |

Putative Mechanism of Action: GABA Receptor Modulation

This compound is a piperazine derivative, a class of compounds known to exert their anthelmintic effects by modulating neuromuscular transmission in helminths.[4] The primary mechanism of action for piperazine and its derivatives is believed to be agonism of the gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[4][5] This interaction leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[4] The paralyzed helminth is then unable to maintain its position in the host's gastrointestinal tract and is expelled.[5]

The following diagram illustrates the proposed signaling pathway for the anthelmintic action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro comparison of treatments and commercially available solutions on mortality of Angiostrongylus cantonensis third-stage larvae | Parasitology | Cambridge Core [cambridge.org]

- 4. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caenorhabditis elegans neuromuscular junction: GABA receptors and ivermectin action - PubMed [pubmed.ncbi.nlm.nih.gov]

Clocinizine as a Potential Therapeutic Agent for Neuroangiostrongyliasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroangiostrongyliasis, a severe parasitic disease of the central nervous system caused by the nematode Angiostrongylus cantonensis, presents a significant therapeutic challenge. Current treatment paradigms, primarily reliant on corticosteroids to manage inflammation, are often insufficient, and the use of anthelmintics remains controversial due to the potential for exacerbating inflammatory responses. This document explores the preclinical evidence for clocinizine, a piperazine derivative, as a promising candidate for the treatment of neuroangiostrongyliasis. Drawing on available in vitro data, this guide details the potential mechanism of action, summarizes anthelmintic efficacy, and provides a framework for future preclinical and clinical investigation.

Introduction to Neuroangiostrongyliasis

Neuroangiostrongyliasis is an emerging infectious disease characterized by eosinophilic meningitis.[1][2] Humans are accidental hosts, acquiring the infection through the ingestion of third-stage (L3) larvae in raw or undercooked intermediate hosts, such as snails and slugs, or paratenic hosts.[1][3] The larvae migrate to the central nervous system (CNS), causing a range of neurological symptoms from severe headache and paresthesia to cranial nerve palsies, coma, and in rare cases, death.[4][5] The pathology is largely driven by the host's inflammatory response to the migrating and dying larvae within the CNS.[6]

Current treatment guidelines recommend supportive care and the use of corticosteroids to control inflammation.[4][5] The role of anthelmintic drugs, such as albendazole, is debated due to concerns that the rapid killing of larvae in the CNS could intensify the inflammatory reaction.[7] However, there is a growing body of evidence suggesting that early anthelmintic treatment, in conjunction with corticosteroids, may be beneficial.[7][8] This highlights the urgent need for novel, effective, and safe anthelmintics that can cross the blood-brain barrier.

This compound: A Promising Candidate

This compound, a chlorinated analogue of cinnarizine, is a first-generation antihistamine and calcium channel blocker.[9] Its parent compound, cinnarizine, has been identified as a potential anthelmintic agent against A. cantonensis.[9] this compound has demonstrated more potent in vitro anthelmintic activity against A. cantonensis larvae compared to cinnarizine.[9] Furthermore, its ability to permeate the blood-brain barrier makes it a theoretically advantageous candidate for treating a CNS infection like neuroangiostrongyliasis.[9]

Proposed Mechanism of Action

The anthelmintic effect of this compound is hypothesized to be mediated through its activity as a calcium channel blocker. Voltage-gated calcium channels are crucial for neurotransmission and muscle function in nematodes.[10] By blocking these channels in the parasite, this compound may induce paralysis and death. This mechanism is distinct from many currently used anthelmintics, suggesting a potential for efficacy against resistant parasite strains. While invertebrates are generally considered to lack histaminergic neurons and receptors, the precise role of histamine receptor antagonism in the anthelmintic activity of this compound remains to be fully elucidated.[9]

Pathophysiology of Neuroangiostrongyliasis Inflammation

The migration and death of A. cantonensis larvae in the CNS trigger a significant inflammatory cascade, which is a key contributor to the pathology of neuroangiostrongyliasis. This process involves the activation of microglia and the production of various inflammatory mediators. Understanding this pathway is crucial for developing adjunctive therapies to be used with anthelmintics like this compound.

Quantitative Data on Anthelmintic Efficacy

To date, the evaluation of this compound against A. cantonensis has been limited to in vitro studies. The following tables summarize the available data on the efficacy of this compound and its parent compound, cinnarizine, against first-stage (L1) and third-stage (L3) larvae. For comparison, data for the standard-of-care anthelmintic, albendazole, is also included where available.

Table 1: In Vitro Efficacy of this compound and Cinnarizine against A. cantonensis Larvae

| Compound | Larval Stage | EC₅₀ (µM) |

| This compound | L1 | 4.2[9] |

| L3 | Not Reported | |

| Cinnarizine | L1 | 45.9[9] |

| L3 | 16.3[9] |

Table 2: In Vitro Efficacy of Albendazole against A. cantonensis Larvae

| Compound | Larval Stage | IC₅₀ (µM) | Time to Effect |

| Albendazole | L1 | 11.3 | 24 hours[10][11] |

| Albendazole Sulfoxide | L3 | Effective at 1 mM | >24 hours[12] |

Note: EC₅₀ (Median Effective Concentration) and IC₅₀ (Median Inhibitory Concentration) are measures of drug potency.

Experimental Protocols

The following sections detail standardized methodologies for the in vitro and in vivo evaluation of anthelmintic compounds against A. cantonensis.

In Vitro Anthelmintic Assay

This protocol is adapted from established methods for testing drug susceptibility of A. cantonensis larvae.[10][13]

Methodology:

-

Larvae Isolation:

-

Preparation of Larvae Suspension:

-

Drug Preparation and Plating:

-

Prepare stock solutions of this compound and other test compounds in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions to achieve the desired final concentrations in the culture medium.

-

Transfer the larvae suspension to 96-well microplates.

-

Add the drug dilutions to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., albendazole).

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere.

-

Monitor at various time points (e.g., 24, 48, 72 hours).

-

-

Viability Assessment:

-

Motility Assay: Observe larval movement under a microscope or using an automated motility tracker.[14][15] Lack of movement is an indicator of paralysis or death.

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining dead larvae red. This allows for a quantitative assessment of larval mortality.[12][16]

-

-

Data Analysis:

-

Calculate the percentage of non-motile or dead larvae for each drug concentration.

-

Determine the EC₅₀ or IC₅₀ values using appropriate statistical software.

-

In Vivo Anthelmintic Assay (Proposed Framework)

As there is currently no published in vivo data for this compound in a neuroangiostrongyliasis model, the following is a proposed experimental framework based on established protocols for other anthelmintics.[17][18]

Methodology:

-

Animal Model:

-

Use a suitable rodent model, such as Wistar rats or BALB/c mice.

-

-

Infection:

-

Infect the animals orally with a standardized number of infective L3 larvae of A. cantonensis.

-

-

Treatment:

-

Administer this compound orally at various doses. The timing of treatment initiation is a critical variable (e.g., early vs. late in the infection).

-

Include a vehicle control group and a positive control group (e.g., albendazole).

-

A group receiving a combination of this compound and a corticosteroid should also be included.

-

-

Outcome Measures:

-

Worm Burden: At the end of the experiment, sacrifice the animals and recover the worms from the brain and lungs to determine the reduction in worm burden compared to the control group.[17]

-

Clinical Signs: Monitor the animals for neurological symptoms and changes in body weight.

-

Histopathology: Examine brain tissue for inflammation, eosinophilic infiltration, and tissue damage.

-

Inflammatory Markers: Measure the levels of inflammatory cytokines and other mediators in the CSF and brain tissue.

-

Future Directions and Conclusion

The in vitro data for this compound against A. cantonensis are promising, indicating a higher potency than its parent compound, cinnarizine.[9] Its known ability to cross the blood-brain barrier further strengthens its candidacy as a potential treatment for neuroangiostrongyliasis.

However, the lack of in vivo efficacy and safety data is a significant gap in the current knowledge. Future research should prioritize:

-

In vivo studies in rodent models to evaluate the efficacy of this compound in reducing worm burden and mitigating neurological damage.

-

Pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen.

-

Combination therapy studies to assess the synergistic effects of this compound with corticosteroids.

-

Mechanism of action studies to confirm the specific molecular targets of this compound in A. cantonensis.

References

- 1. Angiostrongylus cantonensis - Wikipedia [en.wikipedia.org]

- 2. Insights into the biology of the rat lungworm, Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDC - DPDx - Angiostrongyliasis cantonensis [cdc.gov]

- 4. Guidelines for the diagnosis and treatment of neuroangiostrongyliasis: updated recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biisc.org [biisc.org]

- 6. Angiostrongyliasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Susceptibility of Angiostrongylus cantonensis Larvae to Anthelmintic Drugs [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Susceptibility of Angiostrongylus cantonensis Larvae to Anthelmintic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A validated high-throughput method for assaying rat lungworm (Angiostrongylus cantonensis) motility when challenged with potentially anthelmintic natural products from Hawaiian fungi | Parasitology | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. In vitro efficacy of anthelmintics on Angiostrongylus cantonensis L3 larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 18. scielo.br [scielo.br]

The Pharmacological Profile of Clocinizine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocinizine hydrochloride is a first-generation histamine H1 receptor antagonist belonging to the diphenylmethylpiperazine class of compounds. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, and secondary anti-inflammatory effects. Due to the limited availability of specific quantitative data for this compound hydrochloride, this guide incorporates comparative data from other first-generation antihistamines to provide a relevant pharmacological context. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are also presented to support further research and drug development efforts.

Introduction

This compound is a first-generation antihistamine characterized by its diphenylmethylpiperazine structure.[1] Like other compounds in its class, its primary therapeutic action is the competitive antagonism of the histamine H1 receptor, making it effective in attenuating the symptoms of allergic reactions such as allergic rhinitis and urticaria.[1] As a first-generation agent, this compound hydrochloride is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[1] Beyond its antihistaminic properties, this compound exhibits anti-inflammatory effects by modulating key signaling pathways.

Mechanism of Action

Histamine H1 Receptor Antagonism

The principal mechanism of action of this compound hydrochloride is its function as a competitive antagonist at the histamine H1 receptor. In allergic responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This binding initiates a cascade of events leading to the classic symptoms of allergy, including increased vascular permeability, vasodilation, and smooth muscle contraction. This compound, by competitively binding to the H1 receptor, prevents histamine from exerting these effects, thereby alleviating allergic symptoms.

Anti-Inflammatory Effects: Modulation of NF-κB and AP-1 Signaling

Beyond simple receptor blockade, this compound hydrochloride is understood to possess broader anti-inflammatory properties through the inhibition of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These transcription factors are crucial in the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and cell adhesion molecules. By inhibiting the activation of NF-κB and AP-1, this compound can reduce the production of these inflammatory mediators, contributing to its overall therapeutic effect.[1]

Signaling Pathways

The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine. This compound, by blocking the H1 receptor, inhibits this entire pathway. Furthermore, the downstream anti-inflammatory effects of this compound are mediated by the inhibition of the NF-κB and AP-1 signaling pathways.

Pharmacological Data

Specific quantitative pharmacological data for this compound hydrochloride is not extensively available in the public domain. However, by examining data from other first-generation antihistamines, a comparative profile can be established.

Receptor Binding Affinity

The binding affinity of an antagonist to its receptor is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While the specific Ki of this compound for the H1 receptor is not readily found in literature, the table below provides Ki values for other structurally or functionally similar first-generation antihistamines for comparative purposes.

| Compound | H1 Receptor Ki (nM) |

| Diphenhydramine | 16 |

| Chlorpheniramine | 3.2 |

| Promethazine | 2.2 |

| Hydroxyzine | 2.0 |

| This compound Hydrochloride | Data not available |

| Note: These values are for comparative purposes and are compiled from various pharmacological sources. |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound hydrochloride are not well-documented. However, first-generation antihistamines generally exhibit the following characteristics after oral administration:

-

Absorption: Readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed within 2 to 3 hours.[2][3]

-

Distribution: Widely distributed throughout the body, including the central nervous system, which accounts for their sedative effects. They generally have large apparent volumes of distribution.[3]

-

Metabolism: Extensively metabolized in the liver.[3]

-

Excretion: Excreted in the urine as metabolites.

The table below summarizes key pharmacokinetic parameters for some common first-generation antihistamines to provide a general reference.

| Parameter | Diphenhydramine | Chlorpheniramine | Hydroxyzine | This compound Hydrochloride |

| Time to Peak (Tmax) | ~2-4 hours | ~2-6 hours | ~2 hours | Data not available |

| Elimination Half-life (t½) | ~4-9 hours | ~20-24 hours | ~20 hours | Data not available |

| Bioavailability | 40-60% | ~25-45% | ~80% | Data not available |

| Protein Binding | ~80-85% | ~72% | ~93% | Data not available |

| Note: These values are approximate and can vary depending on the study and patient population. |

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound hydrochloride, to the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the histamine H1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-mepyramine.

-

Test compound (this compound hydrochloride).

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (cold assay buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Membrane preparation, [³H]-mepyramine, and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]-mepyramine, and a high concentration of the non-specific binding control.

-

Test Compound: Membrane preparation, [³H]-mepyramine, and varying concentrations of the test compound.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Investigating the Molecular Targets of Clocinizine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocinizine, a first-generation diphenylmethylpiperazine H1-antihistamine, exerts its therapeutic effects through the antagonism of the histamine H1 receptor. This action mitigates allergic responses by blocking histamine-induced signaling cascades. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its primary mechanism of action and potential off-target interactions. The document outlines the downstream signaling pathways affected by this compound, including the inhibition of nuclear factor-kappa B (NF-κB) and the subsequent reduction in pro-inflammatory cytokine expression. Detailed experimental protocols for assessing the binding affinity and functional activity of this compound are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Primary Molecular Target: Histamine H1 Receptor

This compound is classified as a first-generation H1-antihistamine, indicating that its primary molecular target is the histamine H1 receptor.[1][2] H1-antihistamines function by interfering with the action of histamine at the H1 receptor, thereby attenuating inflammatory processes associated with allergic conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria.[1][2]

Binding Affinity and Potency

Table 1: Binding Affinities of Structurally Related Diphenylmethylpiperazine Antihistamines for the Histamine H1 Receptor

| Compound | Receptor | Radioligand | Ki (nM) | Source |

| Cinnarizine | Histamine H1 | [³H]Mepyramine | 102 | [3] |

Note: This data is for a structurally related compound and should be used for reference only. Experimental validation of this compound's binding affinity is necessary.

Signaling Pathways Modulated by this compound

The antagonism of the histamine H1 receptor by this compound initiates a cascade of intracellular events, primarily through the inhibition of the Gq/11 protein-coupled signaling pathway. This leads to the suppression of pro-inflammatory signaling.

Inhibition of the Phospholipase C Pathway

Activation of the H1 receptor by histamine typically leads to the activation of phospholipase C (PLC) via the Gαq subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the H1 receptor, this compound prevents this cascade, leading to a reduction in intracellular Ca²⁺ levels and PKC activation.[1][2]

Downregulation of NF-κB and Pro-inflammatory Cytokines

The reduction in PKC activity and intracellular calcium levels ultimately leads to the decreased activity of the NF-κB immune response transcription factor.[1][2] This, in turn, reduces the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors, thereby mitigating the inflammatory response.[1][2]

Potential Off-Target Interactions

First-generation antihistamines are known for their potential to interact with other receptors and ion channels, which can lead to various side effects. While specific quantitative data for this compound is limited, potential off-target interactions with L-type calcium channels and Ether-à-go-go (EAG) potassium channels should be considered.

L-type Calcium Channels

Some diphenylmethylpiperazine derivatives have been reported to exhibit calcium channel blocking activity. This interaction could potentially contribute to cardiovascular side effects. Further investigation is required to determine the specific activity of this compound on L-type calcium channels.

Ether-à-go-go (EAG) Potassium Channels

Blockade of EAG potassium channels is another potential off-target effect of some first-generation antihistamines, which can have implications for cardiac function. The interaction of this compound with EAG channels has not been extensively studied.

Table 2: Potential Off-Target Interactions of this compound

| Potential Target | Assay Type | Expected Effect | Quantitative Data (IC50/Ki) |

| L-type Calcium Channels | Electrophysiology (Patch Clamp) / Thallium Flux Assay | Inhibition | Not available |

| EAG Potassium Channels | Electrophysiology (Patch Clamp) / Thallium Flux Assay | Inhibition | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the molecular targets of this compound.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H1 receptor.

Materials:

-

HEK293 cells transiently expressing the human H1 receptor

-

[³H]-mepyramine (radioligand)

-

This compound (test compound)

-

Mianserin (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize HEK293-H1R cells in ice-cold assay buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer or competitor (this compound at various concentrations).

-

50 µL of [³H]-mepyramine (final concentration ~1-2 nM).

-

150 µL of membrane preparation (10-20 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of 10 µM mianserin) from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

NF-κB Translocation Assay

This protocol outlines a method to assess the effect of this compound on NF-κB activation by monitoring its translocation from the cytoplasm to the nucleus.

Materials:

-

A549 cells (or other suitable cell line)

-

This compound

-

TNF-α (or other NF-κB stimulus)

-

Primary antibodies against NF-κB p65 subunit

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

High-content imaging system

Procedure:

-

Cell Culture: Seed A549 cells in 96-well imaging plates.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate with primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit to determine the extent of translocation.

Pro-inflammatory Cytokine Expression Assay

This protocol describes the measurement of pro-inflammatory cytokine release from cells treated with this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

-

This compound

-

Lipopolysaccharide (LPS) (stimulus)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

-

Cell Culture and Treatment: Plate cells and pre-treat with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform ELISA for the cytokines of interest according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of each cytokine and compare the levels between treated and untreated cells.

Conclusion

This compound's primary molecular target is the histamine H1 receptor, and its therapeutic efficacy in allergic conditions stems from the blockade of this receptor and the subsequent inhibition of pro-inflammatory signaling pathways. While the potential for off-target interactions with L-type calcium channels and EAG potassium channels exists, further quantitative analysis is required to fully elucidate the clinical significance of these interactions. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound's pharmacological profile, which is essential for ongoing research and drug development efforts. The provided visualizations of signaling pathways and experimental workflows serve to enhance the understanding of this compound's mechanism of action.

References

Clocinizine's Effect on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clocinizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine class, exerts notable effects on the central nervous system (CNS). As with other first-generation antihistamines, its ability to cross the blood-brain barrier is a key determinant of its CNS activity, primarily manifesting as sedation and potential cognitive impairment. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the CNS, detailing its mechanism of action, available pharmacological data, and the experimental protocols utilized to evaluate its effects. Due to the limited availability of specific quantitative data for this compound, this guide incorporates comparative data from the broader class of diphenylmethylpiperazine antihistamines to provide a more complete pharmacological context.

Introduction

This compound is a histamine H1 receptor antagonist used for the management of allergic conditions.[1][2][3][4] Unlike second-generation antihistamines, which are designed to have limited CNS penetration, this compound readily enters the brain, leading to a range of central effects.[1][2][3][4] Understanding the nuances of these effects is critical for drug development professionals and researchers exploring the therapeutic potential and safety profile of this and related compounds. This guide synthesizes the available preclinical and pharmacological data to provide a detailed technical resource on the CNS effects of this compound.

Mechanism of Action

Primary Target: Histamine H1 Receptor Antagonism

This compound's principal mechanism of action in the CNS is the competitive antagonism of the histamine H1 receptor.[1][2][3][4] Histamine, a key neurotransmitter in the brain, is integral to maintaining wakefulness and alertness. By blocking the action of histamine at H1 receptors, this compound disrupts this arousal-promoting pathway, leading to its characteristic sedative effects.[5]

Downstream Signaling Pathways

The antagonism of the H1 receptor by this compound initiates a cascade of intracellular events. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Ultimately, this pathway can lead to the activation of the nuclear factor-kappa B (NF-κB) immune response transcription factor.[1][2][3][4] By blocking the initial step of histamine binding, this compound is presumed to inhibit this entire signaling cascade in the CNS.

Figure 1: this compound's inhibitory effect on the H1 receptor signaling pathway.

Pharmacological Data

Quantitative data on the binding affinity of this compound to a wide range of CNS receptors is not extensively available in the public domain. However, based on its chemical structure and its classification as a diphenylmethylpiperazine antihistamine, a profile of its expected receptor interactions can be inferred.

Receptor Binding Profile (Comparative)

The following table summarizes the known receptor binding affinities (Ki values) for histamine H1 receptors for this compound and provides a comparative look at other CNS receptors for related first-generation antihistamines. Lower Ki values indicate higher binding affinity.

| Receptor | This compound (Ki, nM) | Other First-Generation Antihistamines (Ki, nM) | Reference |

| Histamine H1 | Data not available | Cetirizine: 6 | [6] |

| Diphenhydramine: 9.6-16 | [6] | ||

| Muscarinic M1-M5 | Qualitative: Lower affinity than H1 | Dicyclomine (M1): 3.7-14 | [7] |

| Trihexyphenidyl (M1): 3.7-14 | [7] | ||

| Dopamine D2 | Data not available | Clozapine: 35 | |

| Haloperidol: 0.55 | |||

| Serotonin 5-HT2A | Data not available | Clozapine: High affinity | [8] |

Note: The data for other antihistamines and antipsychotics are provided for comparative purposes to illustrate the potential for off-target binding within this chemical class. The chlorine substitution in this compound is known to enhance selectivity for the H1 receptor over muscarinic receptors.[9]

In Vitro Efficacy

A study investigating the anthelmintic properties of various compounds reported an in vitro EC50 value for this compound.

| Assay | EC50 (µM) | Organism | Reference |

| Anthelmintic Activity | 4.2 | Angiostrongylus cantonensis (L1 larvae) | [9] |

Experimental Protocols for CNS Assessment

The evaluation of this compound's CNS effects would typically involve a battery of preclinical tests designed to measure sedation, motor coordination, and cognitive function. The following are detailed methodologies for key experiments commonly employed for assessing first-generation antihistamines.

Spontaneous Locomotor Activity

-

Objective: To assess the sedative or stimulant effects of a compound by measuring the subject's voluntary movement in a novel environment.

-

Apparatus: An actophotometer, which consists of a transparent chamber equipped with infrared beams to detect movement.

-

Procedure:

-

Acclimatize male Swiss albino mice to the testing room for at least 30 minutes prior to the experiment.

-

Administer this compound (or vehicle control) intraperitoneally at various doses.

-

After a predetermined absorption period (e.g., 30 minutes), place each mouse individually into the actophotometer chamber.

-

Record the locomotor activity (e.g., number of beam breaks or distance traveled) over a set period (e.g., 10-30 minutes).

-

Analyze the data to compare the activity levels of the this compound-treated group with the control group. A significant decrease in activity suggests a sedative effect.

-

Figure 2: Workflow for assessing spontaneous locomotor activity.

Motor Coordination (Rotarod Test)

-

Objective: To evaluate the effect of a compound on motor coordination and balance.

-

Apparatus: A rotarod apparatus, consisting of a rotating rod that can be set to a constant or accelerating speed.

-

Procedure:

-

Train the mice on the rotarod for a set period (e.g., 5 minutes at a low, constant speed) for 2-3 days prior to the experiment to establish a baseline performance.

-

On the test day, administer this compound (or vehicle control) and allow for absorption.

-

Place each mouse on the rotating rod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each mouse.

-

A significant decrease in the latency to fall in the this compound-treated group compared to the control group indicates impaired motor coordination.

-

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 3. SMPDB [smpdb.ca]

- 4. PathWhiz [pathbank.org]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Clocinizine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clocinizine is a first-generation antihistamine characterized by a central piperazine ring, a diphenylmethyl (benzhydryl) group, and a cinnamyl substituent.[1] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, which can lead to sedative effects.[1] The diphenylmethylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of H1-antihistamines.[2] Understanding the relationship between the chemical structure of these molecules and their biological activity is crucial for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action

The primary mechanism of action for this compound and its analogs is the competitive antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.

This compound, by binding to the H1 receptor, stabilizes its inactive conformation, thereby preventing histamine binding and the initiation of this signaling pathway.

Furthermore, this compound has been shown to reduce the activity of the NF-κB immune response transcription factor. This inhibition is thought to occur downstream of the phospholipase C and phosphatidylinositol (PIP2) signaling pathways and contributes to the anti-inflammatory effects by decreasing the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.

Structure-Activity Relationship (SAR) of Diphenylmethylpiperazine Antihistamines

While a specific quantitative SAR table for a series of this compound analogs is not available in the reviewed literature, the following general principles for the diphenylmethylpiperazine class can be established:

-

The Diphenylmethyl (Benzhydryl) Moiety: This bulky, lipophilic group is a critical pharmacophoric feature for high-affinity binding to the H1 receptor.

-

Aromatic Substitution: The presence of a para-substituent on one of the phenyl rings, such as the chlorine atom in this compound, is a common feature among potent H1-antagonists. This substitution pattern is believed to enhance the binding affinity.

-

-

The Piperazine Ring: This central heterocyclic core serves as a scaffold, orienting the benzhydryl group and the N-substituent in a spatially appropriate manner for optimal receptor interaction.

-

The N-Substituent: The nature of the substituent on the second nitrogen of the piperazine ring significantly influences the compound's properties, including its potency and potential for side effects.

-

In this compound, this is a cinnamyl group. Variations in the length, flexibility, and nature of this substituent can modulate the antihistaminic activity. For instance, in other analogs, this position is occupied by alkyl, aralkyl, or other heterocyclic moieties.

-

Data Presentation

Due to the lack of a comprehensive, publicly available dataset detailing the quantitative structure-activity relationship of a homologous series of this compound analogs, a direct comparative table cannot be provided. However, to offer a frame of reference for the antihistaminic potency of the diphenylmethylpiperazine class, the following table presents the H1 receptor binding affinities (Ki) for some representative compounds. It is important to note that these values are compiled from various sources and experimental conditions may differ.

| Compound | Structure | H1 Receptor Ki (nM) |

| This compound | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | Data not available |

| Hydroxyzine | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol | ~2 |

| Cetirizine | [2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | ~6 |

| Cyclizine | 1-(diphenylmethyl)-4-methylpiperazine | ~15 |

| Meclizine | 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine | ~20 |

Experimental Protocols

The evaluation of the antihistaminic activity of this compound and its analogs involves a combination of in vitro and in vivo assays.

In Vitro Histamine H1 Receptor Binding Assay

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

-

Membrane preparations from cells expressing the human H1 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]mepyramine.

-

Test compounds (this compound and its analogs).

-

Reference compound (e.g., unlabeled mepyramine or another known H1 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the H1 receptor-expressing cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, [³H]mepyramine, and assay buffer.

-

Non-specific Binding: Membrane preparation, [³H]mepyramine, and a high concentration of a non-radiolabeled H1 antagonist.

-

Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mast Cell Stabilization Assay

This assay assesses the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic response that leads to the release of histamine and other inflammatory mediators.

Materials and Reagents:

-

Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3).

-

Compound 48/80 (a mast cell degranulating agent).

-

Test compounds (this compound and its analogs).

-

Reference compound (e.g., cromolyn sodium).

-

Physiological buffer (e.g., Tyrode's solution).

-

Toluidine blue stain.

-

Microscope.

Procedure:

-

Mast Cell Isolation: Isolate peritoneal mast cells from rats by peritoneal lavage.

-

Cell Treatment: Pre-incubate the mast cells with different concentrations of the test compound or reference compound for a specified time at 37°C.

-

Degranulation Induction: Add compound 48/80 to induce mast cell degranulation and incubate for a further period.

-

Staining and Microscopy: Centrifuge the cells, resuspend them in a small volume of buffer, and stain with toluidine blue.

-

Cell Counting: Observe the cells under a microscope and count the number of granulated and degranulated mast cells. A degranulated mast cell will show extruded granules or a disrupted cell membrane.

-

Data Analysis: Calculate the percentage of protection against degranulation for each concentration of the test compound compared to the control (compound 48/80 alone).

In Vivo Guinea Pig Ileum Contraction Assay

This classic bioassay measures the ability of a compound to antagonize histamine-induced contractions of isolated guinea pig ileum smooth muscle.

Materials and Reagents:

-

Guinea pig.

-

Histamine dihydrochloride.

-

Test compounds (this compound and its analogs).

-

Tyrode's solution (physiological salt solution).

-

Organ bath with an isotonic transducer and recording system (kymograph or data acquisition system).

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and isolate a segment of the ileum. Mount the tissue in an organ bath containing aerated Tyrode's solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a constant resting tension until a stable baseline is achieved.

-

Histamine Dose-Response: Add increasing concentrations of histamine to the organ bath and record the resulting contractions to establish a dose-response curve.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the test compound and incubate for a specified period.

-

Repeat Histamine Dose-Response: In the presence of the test compound, repeat the histamine dose-response curve.

-

Data Analysis: Compare the histamine dose-response curves in the absence and presence of the test compound. A rightward shift in the curve indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

Mandatory Visualizations

Caption: Histamine H1 Receptor Signaling Pathway and points of intervention by this compound.

Caption: General experimental workflow for the assessment of antihistaminic activity.

Caption: Key structural components influencing the antihistaminic activity of diphenylmethylpiperazines.

Conclusion

The structure-activity relationship of this compound and its analogs is deeply rooted in the foundational diphenylmethylpiperazine scaffold. Key determinants of antihistaminic activity include the bulky benzhydryl group, often enhanced by para-substitution on a phenyl ring, and the nature of the substituent on the distal piperazine nitrogen. While a direct quantitative comparison of a homologous series of this compound analogs is needed for a more refined SAR model, the established principles for this class of compounds provide a robust framework for the design of new H1-antihistamines. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of such novel compounds, enabling a systematic exploration of the chemical space and the potential for developing next-generation antihistamines with superior therapeutic profiles.

References

Whitepaper: Discovery of Clocinizine as a Potent Antischistosomal Agent

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the discovery, in vitro and in vivo evaluation of Clocinizine as a promising new antischistosomal agent. It details the experimental methodologies, presents quantitative data, and illustrates the research workflow.

Executive Summary